

# AS-041164 Demonstrates Higher Potency for PI3Ky Inhibition Compared to BKM120

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Compound of Interest		
Compound Name:	AS-041164	
Cat. No.:	B10767956	Get Quote

In the landscape of phosphoinositide 3-kinase (PI3K) inhibitors, **AS-041164** emerges as a more potent inhibitor of the PI3Ky isoform when compared to the pan-class I PI3K inhibitor BKM120 (Buparlisib). Experimental data indicates that **AS-041164** has a half-maximal inhibitory concentration (IC50) of 70 nM for PI3Ky.[1][2][3][4][5] In contrast, BKM120 exhibits an IC50 of 262 nM for the same isoform.[6] This demonstrates that a lower concentration of **AS-041164** is required to inhibit PI3Ky activity by 50%, signifying its higher potency.

While **AS-041164** shows selectivity for the PI3Ky isoform, BKM120 is characterized as a panclass I PI3K inhibitor, targeting all four isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ).[6][7][8] The broader selectivity profile of BKM120 is reflected in its IC50 values across the different isoforms.

## **Comparative Inhibitory Activity**

The inhibitory activities of **AS-041164** and BKM120 against the four class I PI3K isoforms are summarized in the table below. The data clearly illustrates the higher potency and selectivity of **AS-041164** for PI3Ky in contrast to the broader activity of BKM120.

Compound	ΡΙ3Κα (ΙС50)	ΡΙ3Κβ (ΙС50)	PI3Ky (IC50)	ΡΙ3Κδ (ΙС50)
AS-041164	240 nM[1][2][3] [4]	1.45 μM[1][2][3] [4]	70 nM[1][2][3][4] [5]	1.70 μM[1][2][3] [4]
BKM120	52 nM[6]	166 nM[6]	262 nM[6]	116 nM[6]



## **PI3K Signaling Pathway**

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The PI3Ky isoform is predominantly expressed in hematopoietic cells and plays a key role in inflammatory and immune responses. Its activation, typically downstream of G-protein coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1, which in turn regulate a cascade of cellular events.



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Caption: PI3Ky signaling pathway initiated by GPCR activation.

## **Experimental Protocols**

The determination of the half-maximal inhibitory concentration (IC50) values for PI3K inhibitors is typically performed using a biochemical kinase assay. The following is a generalized protocol for such an experiment.

Objective: To measure the in vitro inhibitory activity of test compounds (**AS-041164** and BKM120) against a specific PI3K isoform (e.g., PI3Ky).

#### Materials:

Recombinant human PI3Ky enzyme

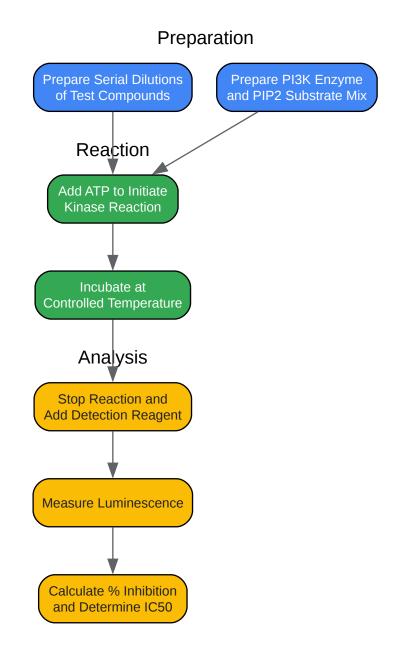


- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
- ATP (Adenosine triphosphate)
- Test compounds (AS-041164, BKM120) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT, NaCl, CHAPS)
- Detection reagent (e.g., a luminescent ATP detection reagent)
- Microplates (e.g., 384-well plates)
- Plate reader capable of luminescence detection

#### Procedure:

- Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer. A control with no inhibitor (vehicle control) is also included.
- Reaction Mixture Preparation: The PI3Ky enzyme and the PIP2 substrate are mixed in the assay buffer.
- Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the reaction mixture containing the enzyme, substrate, and the test compound at various concentrations.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C). During this time, the PI3Ky enzyme phosphorylates PIP2, consuming ATP in the process.
- Termination and Detection: The reaction is stopped, and a detection reagent is added. This
  reagent measures the amount of ATP remaining in the reaction mixture. The luminescence
  signal is inversely proportional to the PI3Ky activity.
- Data Analysis: The luminescence data is collected using a plate reader. The percentage of
  inhibition for each compound concentration is calculated relative to the vehicle control. The
  IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the
  enzyme activity, is determined by fitting the data to a dose-response curve.





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Caption: General workflow for a PI3K kinase inhibition assay.

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